molecular formula C11H13BrN2O B8670087 1-(5-Bromo-pyridin-3-ylmethyl)-piperidin-2-one

1-(5-Bromo-pyridin-3-ylmethyl)-piperidin-2-one

Cat. No. B8670087
M. Wt: 269.14 g/mol
InChI Key: WEWIMDBJVBQJJT-UHFFFAOYSA-N
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Patent
US09260408B2

Procedure details

In analogy to the procedure described for the preparation of intermediates A-12 [B], piperidin-2-one was reacted with 3-bromo-5-chloromethyl-pyridine (intermediate A-12 [A]) in the presence of NaH to give the title compound as a colorless oil. MS: 269.2, 271.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:7].[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([CH2:15]Cl)[CH:14]=1.[H-].[Na+]>>[Br:8][C:9]1[CH:14]=[C:13]([CH2:15][N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][C:2]2=[O:7])[CH:12]=[N:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CN1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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